molecular formula C17H18Cl2N2O3S B3521537 N-[4-(tert-butylsulfamoyl)phenyl]-2,6-dichlorobenzamide

N-[4-(tert-butylsulfamoyl)phenyl]-2,6-dichlorobenzamide

Cat. No.: B3521537
M. Wt: 401.3 g/mol
InChI Key: FGXQTZSDQVWJAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-2,6-dichlorobenzamide typically involves the reaction of 4-(tert-butylsulfamoyl)aniline with 2,6-dichlorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]-2,6-dichlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group would yield sulfone derivatives, while nucleophilic substitution of the dichlorobenzamide moiety could yield various substituted benzamides .

Scientific Research Applications

N-[4-(tert-butylsulfamoyl)phenyl]-2,6-dichlorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and medicinal chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Used in the synthesis of specialty polymers and resins.

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-2,6-dichlorobenzamide involves its interaction with biological targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(tert-butylsulfamoyl)phenyl]-2,6-dichlorobenzamide is unique due to the presence of both the sulfonamide and dichlorobenzamide groups, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications compared to similar compounds .

Properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-2,6-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3S/c1-17(2,3)21-25(23,24)12-9-7-11(8-10-12)20-16(22)15-13(18)5-4-6-14(15)19/h4-10,21H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXQTZSDQVWJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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